1-Fluoro-3,5-dichloropyridinium triflate
Overview
Description
1-Fluoro-3,5-dichloropyridinium triflate is a chemical compound with the molecular formula C6H3Cl2F4NO3S and a molecular weight of 316.06 g/mol . It is known for its utility as a fluorinating agent, particularly in organic synthesis. The compound is characterized by its high fluorinating power, making it a valuable reagent in various chemical transformations .
Preparation Methods
The synthesis of 1-Fluoro-3,5-dichloropyridinium triflate typically involves the reaction of 3,5-dichloropyridine with a fluorinating agent in the presence of triflic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and achieve high efficiency .
Chemical Reactions Analysis
1-Fluoro-3,5-dichloropyridinium triflate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The primary products of these reactions are substituted pyridinium compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
1-Fluoro-3,5-dichloropyridinium triflate has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Fluoro-3,5-dichloropyridinium triflate exerts its effects involves the transfer of the fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the pyridinium ring, displacing the fluorine atom. The triflate group acts as a leaving group, facilitating the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-Fluoro-3,5-dichloropyridinium triflate can be compared with other fluoropyridinium triflates, such as:
1-Fluoro-2,6-dichloropyridinium triflate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Fluoro-4-chloropyridinium triflate: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJMYZXBGCMIG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369166 | |
Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-06-2 | |
Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-1-fluoropyridinium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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